molecular formula C12H13N3 B2614598 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- CAS No. 269726-50-3

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-

Cat. No. B2614598
CAS RN: 269726-50-3
M. Wt: 199.257
InChI Key: XNYXASRSZHETNP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a potent inhibitor of human neutrophil elastase (HNE), a serine protease that plays a crucial role in inflammatory diseases . It has also been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which are involved in various types of tumors .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- involves complex chemical reactions. The compound has been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 . Other methods of synthesis have also been reported .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- is characterized by a pyrrolo[2,3-b]pyridine scaffold. This scaffold is an isomer of previously reported indazoles . The shift of the nitrogen from position 2 to position 7 has been found to influence activity .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- are complex and involve multiple steps. The compound has been found to inhibit HNE, a serine protease, with IC50 values in the micromolar/submicromolar range . It has also been found to inhibit FGFR1–4 with IC50 values of 7, 9, 25 and 712 nM, respectively .

Scientific Research Applications

Future Directions

The future directions for research on 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- include further exploration of its potential applications in treating inflammatory diseases and various types of tumors . The development of this class of compounds targeting FGFR has promising prospects .

properties

IUPAC Name

1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-12(2,3)15-8-9(7-13)10-5-4-6-14-11(10)15/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYXASRSZHETNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-

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